molecular formula C10H18INO2 B11829973 (S)-tert-Butyl 3-iodopiperidine-1-carboxylate

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate

Cat. No.: B11829973
M. Wt: 311.16 g/mol
InChI Key: JXEZFSNOYBRXFT-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity .

Preparation Methods

The synthesis of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine precursor. One common method is the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(S)-tert-Butyl 3-iodopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the iodine atom, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C10H18INO2

Molecular Weight

311.16 g/mol

IUPAC Name

tert-butyl (3S)-3-iodopiperidine-1-carboxylate

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

JXEZFSNOYBRXFT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)I

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)I

Origin of Product

United States

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